molecular formula C16H13ClN2O3S2 B2606297 N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 896300-13-3

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide

Numéro de catalogue B2606297
Numéro CAS: 896300-13-3
Poids moléculaire: 380.86
Clé InChI: WSSYOLJJUUKYMC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide” is a complex organic molecule that contains a benzothiazole ring, which is a system containing a benzene ring fused to a thiazole ring . The benzothiazole ring system is often found in various pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, with a chlorine atom and a methyl group attached to the benzene portion of the ring, and a methylsulfonyl group attached to the thiazole portion of the ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing chlorine and sulfonyl groups, and the electron-donating methyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl group could enhance its solubility in polar solvents .

Applications De Recherche Scientifique

Synthesis and Electrophysiological Activity

The synthesis of N-substituted benzamides, including compounds similar to "N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide," has been explored for their cardiac electrophysiological activities. These compounds exhibit Class III antiarrhythmic activity, showing potential in treating arrhythmias. Morgan et al. (1990) described the synthesis and in vitro and in vivo electrophysiological activities of these compounds, indicating their potential as selective class III agents for clinical trials (Morgan et al., 1990).

Anticancer Properties

Research into derivatives of benzothiazol and benzamide structures has also shown anticancer properties. Yılmaz et al. (2015) synthesized indapamide derivatives demonstrating proapoptotic activity on melanoma cell lines, indicating the potential for these compounds in cancer therapy (Yılmaz et al., 2015).

Molecular Docking and Antimalarial Activity

A theoretical investigation by Fahim and Ismael (2021) into the reactivity of sulfonamide derivatives revealed their antimalarial activity and ADMET properties. The study underscores the potential of these compounds in designing new antimalarial drugs, with some derivatives showing significant activity against Plasmodium falciparum (Fahim & Ismael, 2021).

Chemical Intermediates for Drug Synthesis

The synthesis of key intermediates like 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, related to "this compound," is crucial for developing drugs like Tianeptine. Xiu-lan (2009) described a synthesis route for these intermediates, highlighting their importance in pharmaceutical manufacturing (Xiu-lan, 2009).

Mécanisme D'action

The mechanism of action of this compound would depend on its intended use. Benzothiazoles are found in a variety of pharmaceuticals and exhibit a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Orientations Futures

The future directions for research on this compound would likely depend on its biological activity and potential applications. If it exhibits promising biological activity, it could be further studied for potential pharmaceutical applications .

Propriétés

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S2/c1-9-6-11(17)8-13-14(9)18-16(23-13)19-15(20)10-4-3-5-12(7-10)24(2,21)22/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSYOLJJUUKYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.